methyl 5-(2-methoxynaphthalen-1-yl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(2-methoxynaphthalen-1-yl)-1H-pyrazole-3-carboxylate is a chemical compound characterized by its complex molecular structure, which includes a naphthalene ring substituted with a methoxy group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(2-methoxynaphthalen-1-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2-methoxynaphthalene with hydrazine hydrate and methyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(2-methoxynaphthalen-1-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 5-(2-methoxynaphthalen-1-yl)-1H-pyrazole-3-carboxylate is studied for its potential biological activity. It has been investigated for its antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its potential therapeutic applications. It has been studied for its anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in various applications, including the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl 5-(2-methoxynaphthalen-1-yl)-1H-pyrazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-naphthyl ether: A compound with a similar naphthalene structure but lacking the pyrazole ring.
Methyl acetoacetate: A precursor used in the synthesis of the target compound.
2-Methoxynaphthalene: A simpler compound with a methoxy group attached to the naphthalene ring.
Uniqueness: Methyl 5-(2-methoxynaphthalen-1-yl)-1H-pyrazole-3-carboxylate is unique due to its combination of the naphthalene and pyrazole rings, which imparts distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
methyl 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-8-7-10-5-3-4-6-11(10)15(14)12-9-13(18-17-12)16(19)21-2/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFRWOJSRHRMDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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